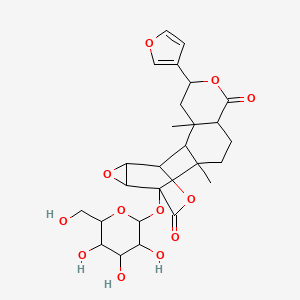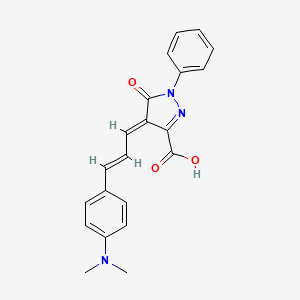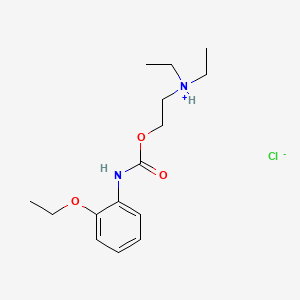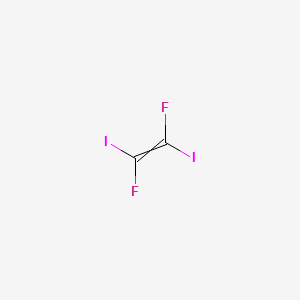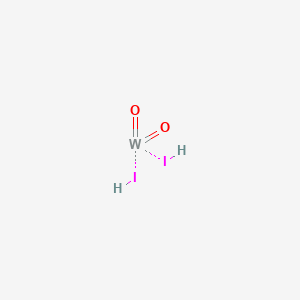
Tungsten diiodide dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten diiodide dioxide is an inorganic compound with the chemical formula ( \text{WO}_2\text{I}_2 ). It is a solid with a metallic luster and belongs to the monoclinic crystal system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungsten diiodide dioxide can be synthesized through the reaction of tungsten, tungsten trioxide, and iodine. The reaction is as follows: [ \text{W} + 2 \text{WO}_3 + 3 \text{I}_2 \rightarrow 3 \text{WO}_2\text{I}_2 ] This reaction typically occurs at elevated temperatures, around 200°C, in a vacuum .
Industrial Production Methods: Industrial production of this compound involves the chemical vapor transport method. This method uses a temperature gradient to facilitate the transport of tungsten and iodine vapors, leading to the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxides of tungsten.
Reduction: It can be reduced to form lower oxidation states of tungsten compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Halogenating agents or ligands in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher tungsten oxides such as tungsten trioxide.
Reduction: Lower tungsten oxides or elemental tungsten.
Substitution: Halogenated tungsten compounds or tungsten complexes.
Aplicaciones Científicas De Investigación
Tungsten diiodide dioxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Industry: Utilized in the production of halogen lamps and other lighting technologies.
Mecanismo De Acción
The mechanism of action of tungsten diiodide dioxide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the unique electronic structure of tungsten, which allows it to interact with different molecular targets and pathways. The compound’s ability to absorb and convert light energy also plays a crucial role in its applications in photothermal therapy .
Comparación Con Compuestos Similares
- Tungsten trioxide (( \text{WO}_3 ))
- Tungsten dioxide (( \text{WO}_2 ))
- Molybdenum trioxide (( \text{MoO}_3 ))
Comparison:
- Tungsten trioxide: Unlike tungsten diiodide dioxide, tungsten trioxide is more stable and commonly used in electrochromic devices and gas sensors.
- Tungsten dioxide: Tungsten dioxide has similar properties but lacks the iodine component, making it less versatile in certain applications.
- Molybdenum trioxide: Molybdenum trioxide shares some chemical properties with this compound but differs in its applications and reactivity due to the presence of molybdenum instead of tungsten .
This compound stands out due to its unique combination of tungsten and iodine, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
14447-89-3 |
|---|---|
Fórmula molecular |
H2I2O2W |
Peso molecular |
471.66 g/mol |
Nombre IUPAC |
dioxotungsten;dihydroiodide |
InChI |
InChI=1S/2HI.2O.W/h2*1H;;; |
Clave InChI |
OVMTUQHYQCGPFR-UHFFFAOYSA-N |
SMILES canónico |
O=[W]=O.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


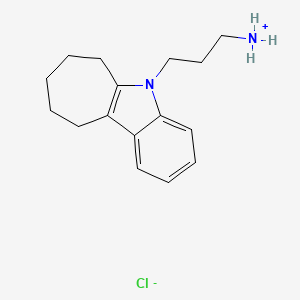
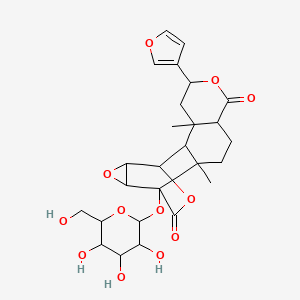
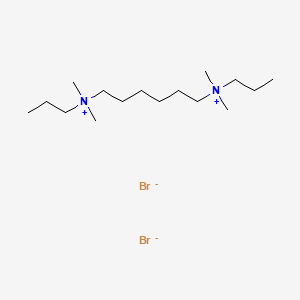

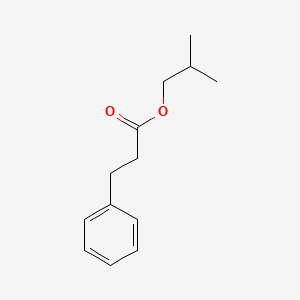
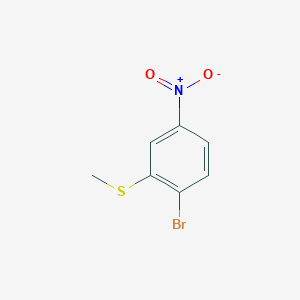
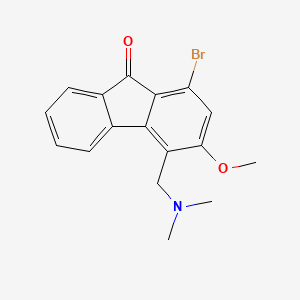
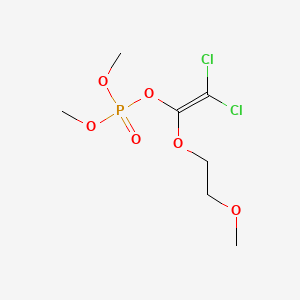
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
